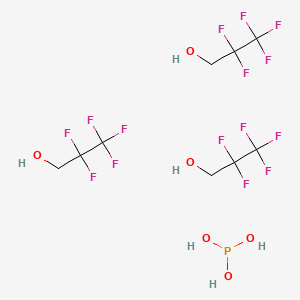
2,2,3,3,3-pentafluoropropan-1-ol;phosphorous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,3-pentafluoropropan-1-ol;phosphorous acid is a fluorinated organic compound with the molecular formula C3H3F5O. It is known for its unique chemical properties, including high thermal stability and resistance to oxidation. This compound is used in various industrial and scientific applications due to its distinctive characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2,3,3,3-pentafluoropropan-1-ol;phosphorous acid can be synthesized through a multi-step process involving the reaction of 1-propene with hydrogen fluoride to produce 1-fluoro-1-propene. This intermediate is then reacted with hydrogen fluoride in the presence of sodium hydroxide to yield 2,2,3,3,3-pentafluoro-1-propanol .
Industrial Production Methods
The industrial production of this compound typically involves large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3,3-pentafluoropropan-1-ol;phosphorous acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products
The major products formed from these reactions include fluorinated ketones, alcohols, and substituted propanols, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2,3,3,3-pentafluoropropan-1-ol;phosphorous acid has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of 2,2,3,3,3-pentafluoropropan-1-ol;phosphorous acid involves its interaction with molecular targets through its fluorinated groups. These interactions can lead to changes in the chemical properties of the target molecules, such as increased stability or altered reactivity. The pathways involved include the formation of hydrogen bonds and van der Waals interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3,3-Pentafluoro-1-propanol: Shares similar fluorinated structure but lacks the phosphite group.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with different fluorination pattern.
Uniqueness
2,2,3,3,3-pentafluoropropan-1-ol;phosphorous acid is unique due to its combination of fluorinated and phosphite groups, which impart distinct chemical properties such as enhanced thermal stability and resistance to oxidation. This makes it particularly valuable in applications requiring high-performance materials.
Propriétés
IUPAC Name |
2,2,3,3,3-pentafluoropropan-1-ol;phosphorous acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H3F5O.H3O3P/c3*4-2(5,1-9)3(6,7)8;1-4(2)3/h3*9H,1H2;1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQFIACDJNRXOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)O.C(C(C(F)(F)F)(F)F)O.C(C(C(F)(F)F)(F)F)O.OP(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F15O6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20827958 |
Source


|
| Record name | Phosphorous acid--2,2,3,3,3-pentafluoropropan-1-ol (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20827958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81860-11-9 |
Source


|
| Record name | Phosphorous acid--2,2,3,3,3-pentafluoropropan-1-ol (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20827958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-chloro-](/img/structure/B8260585.png)

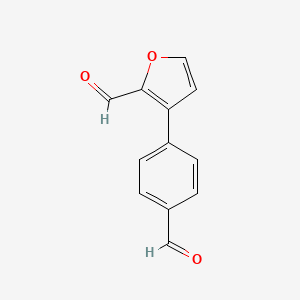
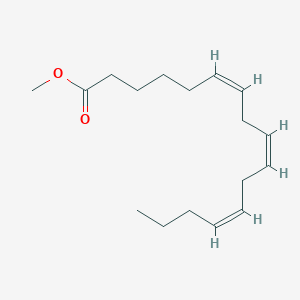
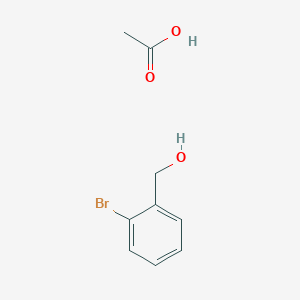

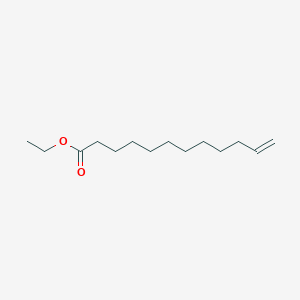
![(1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B8260641.png)
![(1S,3R)-3-[2-(2-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B8260648.png)
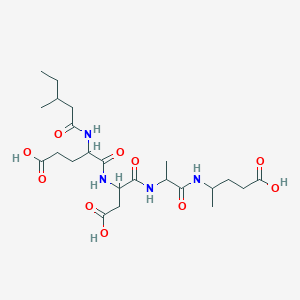

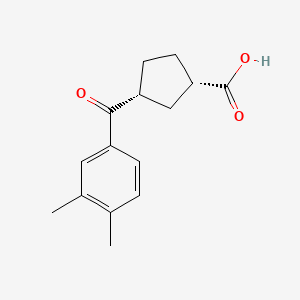
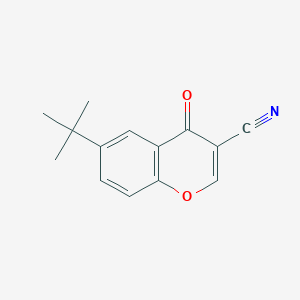
![(1S,3R)-3-[2-(3-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B8260678.png)
